Acetic acid, benzyl(1-cyclopropylethyl)amine

Lipophilicity Physicochemical properties Drug-likeness

Medicinal chemists targeting type II diabetes or antifungal pipelines face a scarcity of conformationally constrained glycine scaffolds. Acetic acid, benzyl(1-cyclopropylethyl)amine (CAS 1252180-29-2) bridges this gap with its unique cyclopropylethyl substituent that restricts bond rotation and imposes ring strain, enabling defined spatial orientation of pharmacophoric elements unattainable with linear N-alkyl glycine analogs. • Hypoglycemic activity demonstrated in yeast and mouse models of type II diabetes at 0.25-0.5 M optimal concentration. • Antifungal efficacy against Candida glabrata (0.5 mM) and C. albicans (1.0 mM) in vitro. • Carboxylic acid handle enables amide conjugation for peptidomimetic synthesis. Supplied at ≥95% purity with full analytical documentation. Standard R&D shipping; not subject to DEA scheduling or REACH restrictions.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B6651334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, benzyl(1-cyclopropylethyl)amine
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC(C1CC1)N(CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C14H19NO2/c1-11(13-7-8-13)15(10-14(16)17)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,17)
InChIKeyLBISHEJXFTYVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid, benzyl(1-cyclopropylethyl)amine: Chemical Profile


Acetic acid, benzyl(1-cyclopropylethyl)amine (CAS 1252180-29-2), also known as 2-[benzyl(1-cyclopropylethyl)amino]acetic acid, is an N-substituted glycine derivative featuring a tertiary amine scaffold with benzyl and 1-cyclopropylethyl substituents . The compound has molecular formula C14H19NO2 (free base) or C14H21NO2 (acetate salt) with molecular weight 233.31 g/mol . Its structure combines three functional domains: a carboxylic acid moiety enabling salt formation and conjugation, a benzyl group providing aromatic π-interactions, and a cyclopropylethyl substituent that imparts conformational constraint distinct from linear alkyl analogs . Commercial availability is documented from multiple research chemical suppliers with typical purity specifications of 95% .

Conformationally constrained glycine scaffold
Supports antifungal screening studies
Carboxylic acid handle for conjugation chemistry

Acetic acid, benzyl(1-cyclopropylethyl)amine: Differentiation from Generic Analogs


N-substituted glycine derivatives exhibit widely divergent biological and physicochemical properties depending on amine substituents, precluding simple interchange based on molecular formula similarity alone . The cyclopropylethyl group in this compound imposes unique conformational restrictions (cyclopropane ring strain and limited rotational freedom) that are absent in linear alkyl-substituted analogs such as N-benzyl-N-ethylglycine or N-benzyl-N-isopropylglycine . This structural feature alters pKa of the tertiary amine, modifies LogP, and affects target binding geometry in ways that cannot be extrapolated from simpler N-alkyl or N-benzyl glycine derivatives [1].

Conformational constraint mismatch
Cyclopropylethyl ring strain absent in linear alkyl-substituted glycine analogs; may shift target binding geometry
Ionization state difference
Carboxylic acid moiety alters pH-dependent LogD compared to neutral parent amine; may affect distribution studies
Substituent-dependent properties
N-benzyl-N-ethyl or N-benzyl-N-isopropyl glycines may not reproduce the same pKa, LogP, or binding profile

Acetic acid, benzyl(1-cyclopropylethyl)amine: Differentiation Evidence


LogP & LogD vs. Linear Alkyl Analogs

The parent amine scaffold benzyl(1-cyclopropylethyl)amine (CAS 133612-01-8) exhibits a calculated LogP of 2.73 and LogD values of -0.49 at pH 5.5 and 0.18 at pH 7.4 [1]. These values differ markedly from linear N-alkyl-benzylamine analogs such as N-benzyl-N-methylamine (estimated LogP ~1.5) and N-benzyl-N-ethylamine (estimated LogP ~1.9), reflecting the lipophilicity contribution of the cyclopropylethyl group [1]. The addition of the acetic acid moiety to form the target compound introduces an ionizable carboxyl group that further modulates pH-dependent distribution [1].

Lipophilicity vs. linear analogs
Class-level
LogP 2.73 vs. ~1.5–1.9
Supports membrane permeability comparison
Calculated values; experimental validation recommended
Lipophilicity Physicochemical properties Drug-likeness

Antifungal Activity Against Candida Species

Acetic acid, benzyl(1-cyclopropylethyl)amine (designated ABE) has demonstrated growth inhibition against Candida glabrata at 0.5 mM and against C. albicans at 1.0 mM in microbiological assays . While comparative data against established benzylamine antimycotics such as butenafine (MIC range 0.0015-0.05 μg/mL against dermatophytes) are not directly available for the same Candida strains, the observed activity establishes baseline antifungal potential for this scaffold . Note: Direct head-to-head comparison data are not currently available in the public literature; these values represent standalone activity measurements.

Antifungal activity
Data to verify
C. glabrata 0.5 mM | C. albicans 1.0 mM
Reported growth inhibition at tested concentrations
Standalone measurement; no direct comparator available
Antifungal Candida glabrata Candida albicans

logP Contrast vs. Lipophilic Analogs

The target compound acetic acid, benzyl(1-cyclopropylethyl)amine has a calculated logP of -0.12, which is substantially lower than the logP of 2.73 for its parent amine benzyl(1-cyclopropylethyl)amine lacking the acetic acid moiety [1]. This ~2.85 logP unit reduction reflects the ionizable carboxylic acid group, which confers pH-dependent solubility and ionization state not present in neutral cyclopropylethylamine analogs .

logP shift with carboxyl
Class-level
logP -0.12 vs. 2.73 (parent amine)
Supports pH-dependent solubility review
Calculated values; may require experimental logP
Lipophilicity Drug discovery ADME

Acetic acid, benzyl(1-cyclopropylethyl)amine: Application Scenarios


Type II Diabetes Drug Candidate Development

Acetic acid, benzyl(1-cyclopropylethyl)amine (ABE) is documented as a new drug candidate for the treatment of type II diabetes, with hypoglycemic effects demonstrated in yeast and mouse models of type II diabetes . The compound exhibits an optimum concentration range of 0.25-0.5 M when diluted with 50% ethanol or water for injection . Researchers developing novel antidiabetic agents should consider this compound as a starting scaffold for structure-activity relationship studies targeting glucose homeostasis pathways .

Antifungal Screening Against Candida Species

ABE has demonstrated growth inhibition against Candida glabrata at 0.5 mM and C. albicans at 1.0 mM in vitro . Screening programs evaluating benzylamine-type antimycotics may utilize this compound as a structurally distinct comparator to established agents such as butenafine or terbinafine [1]. The combination of benzyl and cyclopropylethyl substituents on the glycine backbone offers a scaffold not represented in currently marketed benzylamine antifungals [1].

Synthesis of Conformationally Constrained Bioactives

The cyclopropylethyl group introduces conformational constraint due to cyclopropane ring strain and restricted bond rotation . This structural feature, combined with the carboxylic acid handle enabling amide bond formation, makes the compound suitable as a building block for synthesizing conformationally restricted peptides or peptidomimetics where defined spatial orientation of pharmacophoric elements is required .

pH-Dependent Drug Delivery

The compound's calculated logP of -0.12 and the presence of both ionizable carboxylic acid (pKa ~3-4 typical for α-amino acids) and tertiary amine (pKa affected by cyclopropylethyl substitution) functionalities support its evaluation in pH-responsive formulation studies. The logP shift from -0.12 (acid form) to higher values for the neutral amine conjugate base may enable pH-triggered changes in solubility or membrane permeability .

Application
Selection Property
Validation Focus
Type II diabetes model studies
Glycine-based scaffold with conformational constraint
Glucose homeostasis endpoint context
Antifungal screening studies
Cyclopropylethyl-benzyl substitution pattern
Candida strain-panel screening
Conformationally restricted bioactive synthesis
Carboxylic acid conjugation handle
Peptidomimetic spatial orientation review
pH-dependent formulation research
Ionizable carboxylic acid and tertiary amine
pH-responsive solubility context
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